(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine
Description
(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine is a chiral amine derivative featuring a 2,5-dimethylfuran ring system. Its structural characteristics include:
- Chemical Formula: C₈H₁₃NO
- Molecular Weight: 139.2 g/mol
- IUPAC Name: 1-(2,5-dimethylfuran-3-yl)ethanamine
- CAS Number: 317830-20-9
- Physical Properties: Liquid at room temperature (RT) with a storage temperature recommendation of RT .
However, detailed safety data and specific biological activity for this enantiomer remain unreported in publicly available literature .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(1S)-1-(2,5-dimethylfuran-3-yl)ethanamine |
InChI |
InChI=1S/C8H13NO/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3/t6-/m0/s1 |
InChI Key |
MTHKKBLSINVYHP-LURJTMIESA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)[C@H](C)N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-dimethylfuran.
Chiral Amine Introduction: The chiral amine group is introduced via a reductive amination reaction. This involves the reaction of 2,5-dimethylfuran with an appropriate aldehyde or ketone, followed by reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the furan ring.
Scientific Research Applications
(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound’s biological activity is investigated for potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares (S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine with key analogues, focusing on molecular features and biological relevance:
Key Differences and Implications
Heterocyclic Core and Substituent Effects
- Furan vs. Phenyl/Pyridine Rings: The dimethylfuran ring in the target compound is less electronegative compared to trifluoromethylphenyl () or dibromopyridine () systems. This reduces polarity and may impact solubility and membrane permeability .
Stereochemical Considerations
- The (S)-enantiomer’s configuration may confer distinct binding affinities in chiral environments (e.g., enzymes or receptors).
- In contrast, compound 19 () highlights the importance of stereochemistry in serotonin reuptake inhibition, where (R)-configuration optimizes activity .
Functional Group Impact on Bioactivity
- Methoxy and Trifluoromethyl Groups : The phenylpiperidine derivatives in demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) enhance selectivity for serotonin transporters, suggesting that substituent electronegativity is critical for CNS-targeting molecules .
- Halogenation : Bromine and fluorine in ’s pyridine derivative increase molecular rigidity and stability, often utilized in medicinal chemistry to prolong metabolic half-life .
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